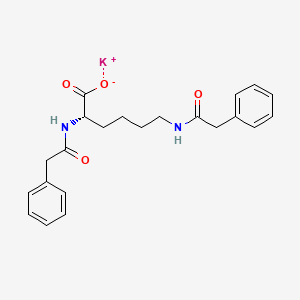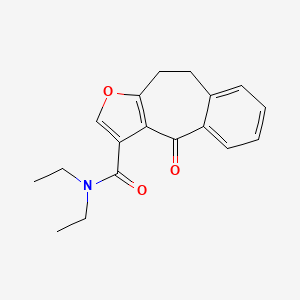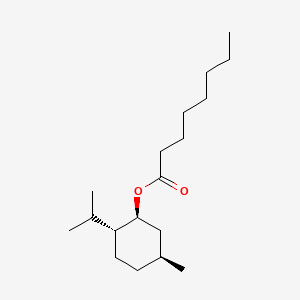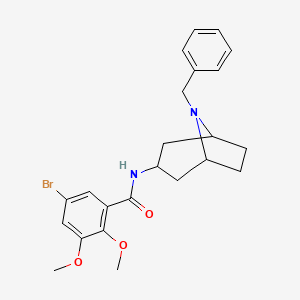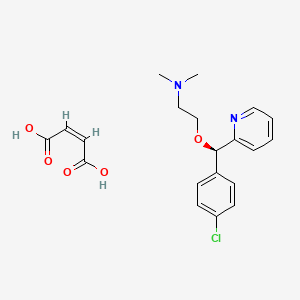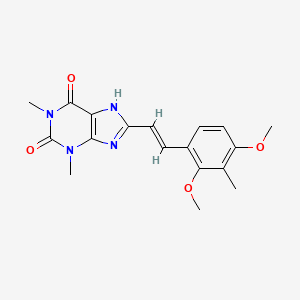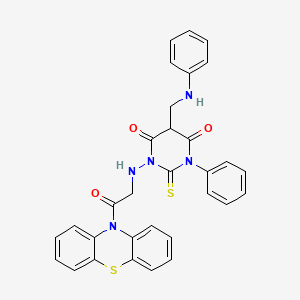
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyrrolidine ring, diphenyl groups, and an ethoxy group
Métodos De Preparación
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide typically involves multiple steps. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the pyrrolidine ring and the ethoxy group. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies In biology, it may be used to study the effects of specific chemical modifications on biological systemsAdditionally, it may be used in industrial processes where its unique chemical properties are advantageous .
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide stands out due to its unique combination of structural features. Similar compounds may include other derivatives of 2-propanone with different substituents or modifications. The presence of the pyrrolidine ring and the ethoxy group in this compound may confer distinct chemical and biological properties that differentiate it from other related compounds .
Propiedades
Número CAS |
85603-38-9 |
|---|---|
Fórmula molecular |
C21H26BrNO2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-ethoxy-1,1-diphenyl-3-pyrrolidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-2-24-21(18-11-5-3-6-12-18,19-13-7-4-8-14-19)20(23)17-22-15-9-10-16-22;/h3-8,11-14H,2,9-10,15-17H2,1H3;1H |
Clave InChI |
XFMFTNYLXJYKEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCC3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




